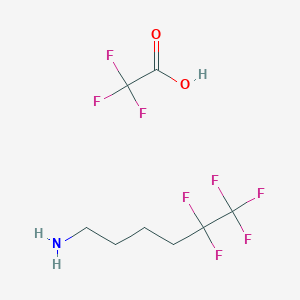
5,5,6,6,6-Pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,6,6,6-Pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid is a chemical compound with the CAS Number: 2490420-56-7 . It has a molecular weight of 305.17 . The IUPAC name for this compound is 5,5,6,6,6-pentafluorohexan-1-amine 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10F5N.C2HF3O2/c7-5(8,6(9,10)11)3-1-2-4-12;3-2(4,5)1(6)7/h1-4,12H2;(H,6,7) .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Fluorine Introduction in Medicinal Chemistry
Keith G. Andrews and colleagues (2017) have developed a practical, catalyst-free reductive trifluoroethylation reaction of free amines using trifluoroacetic acid, demonstrating its utility in the construction of fluorinated amines. This method offers remarkable functional group tolerance and simplifies the introduction of fluorine atoms into biologically active compounds, which is crucial for manipulating their physicochemical properties in drug design (Andrews et al., 2017).
Enhancing Heterocyclic Compound Synthesis
In the field of heterocyclic chemistry, E. Höss, K. Geith, and K. Burger (1989) explored the synthesis and potential of 5-amino- and 5-aminomethyl-4-trifluoromethyl-1.3-azoles. These compounds represent a novel class of trifluoromethyl-substituted heteroaromatic amines, highlighting the versatility of trifluoroacetic acid in introducing amino groups adjacent to trifluoromethyl groups into heteroaromatic compounds (Höss et al., 1989).
Synthesis of Fluorinated Amino Acids and Benzodiazepines
Saurav Bera and colleagues (2014) reported a trifluoroacetic acid-catalyzed domino reaction as an approach to synthesizing amino acid-derived 2,3-dihydro-1H-1,5-benzodiazepines. This strategy provides efficient access to a library of benzodiazepines for potential pharmaceutical or biological activities, demonstrating the role of trifluoroacetic acid in facilitating novel synthesis pathways (Bera et al., 2014).
Organic Synthesis and Material Science
Andrej V Matsnev and colleagues (2014) described scalable routes for the synthesis of pentafluorosulfanyldifluoroacetic acid and its derivatives, opening new avenues for the synthesis of functionalized materials and compounds. Their work illustrates the utility of fluorinated acids in organic synthesis, contributing to the development of novel materials and chemicals with enhanced properties (Matsnev et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is 'Warning’ . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
5,5,6,6,6-pentafluorohexan-1-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F5N.C2HF3O2/c7-5(8,6(9,10)11)3-1-2-4-12;3-2(4,5)1(6)7/h1-4,12H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOIVCVCKPTQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(F)(F)F)(F)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F8NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2830120.png)


![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2830127.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2830130.png)

![5-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2830133.png)

![N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2830136.png)
![4-(2,4-Dichlorophenyl)-2-piperidino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2830138.png)


![2,5-dichloro-N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]aniline](/img/structure/B2830143.png)